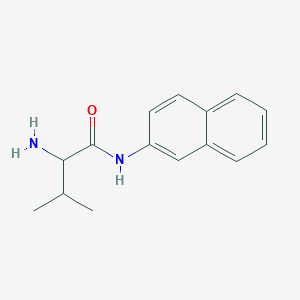

2-amino-3-methyl-N-naphthalen-2-ylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

. It is used in various biochemical assays to study enzyme activities and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

H-VAL-BETANA is synthesized through the formal condensation of the carboxy group of L-valine with the amino group of 2-naphthylamine . The reaction typically involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.

Industrial Production Methods

While specific industrial production methods for H-VAL-BETANA are not extensively documented, the general approach involves large-scale synthesis using automated peptide synthesizers. The process ensures high purity and yield, suitable for research and industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

H-VAL-BETANA primarily undergoes hydrolysis reactions catalyzed by aminopeptidases and valine arylamidases . These enzymes cleave the amide bond, releasing L-valine and β-naphthylamine.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using aminopeptidases or valine arylamidases.

Oxidation and Reduction:

Major Products

The major products formed from the hydrolysis of H-VAL-BETANA are L-valine and β-naphthylamine .

Wissenschaftliche Forschungsanwendungen

H-VAL-BETANA is widely used in scientific research, particularly in the fields of biochemistry and enzymology . Its primary applications include:

Enzyme Activity Assays: Used as a substrate to measure the activity of aminopeptidases and valine arylamidases.

Biochemical Studies: Helps in understanding the specificity and kinetics of enzyme-substrate interactions.

Drug Development: Utilized in screening assays to identify potential inhibitors of aminopeptidases, which could lead to the development of new therapeutic agents.

Wirkmechanismus

H-VAL-BETANA exerts its effects by serving as a substrate for specific enzymes. The compound binds to the active site of aminopeptidases or valine arylamidases, where it undergoes hydrolysis . This enzymatic reaction releases L-valine and β-naphthylamine, which can be quantitatively measured to assess enzyme activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

L-Leucine β-naphthylamide: Similar in structure but contains leucine instead of valine.

L-Isoleucine β-naphthylamide: Contains isoleucine instead of valine.

L-Alanine β-naphthylamide: Contains alanine instead of valine.

Uniqueness

H-VAL-BETANA is unique due to its specific interaction with valine arylamidases and aminopeptidases . This specificity makes it a valuable tool in biochemical assays to study these enzymes’ activities and kinetics.

Biologische Aktivität

2-Amino-3-methyl-N-naphthalen-2-ylbutanamide, also known as Valyl-beta-naphthylamide (Val-β-NA), is a compound that has garnered attention for its biological activity, particularly in enzymatic assays and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and its relevance in biochemical research.

Val-β-NA is characterized by its unique structure, which includes a naphthalene moiety that contributes to its hydrophobic properties. The compound's formula can be expressed as C15H17N with a molecular weight of approximately 229.31 g/mol. Its structural features enable interactions with various biological targets, particularly proteolytic enzymes.

Biological Activity

Val-β-NA exhibits significant biological activity primarily as a substrate for specific proteases. It has been utilized in enzyme assays, particularly for enzymes with trypsin-like activity. The cleavage of Val-β-NA by these enzymes releases beta-naphthylamine, which can be quantified spectrophotometrically based on the intensity of the resulting color change.

Enzyme Interaction

The interaction of Val-β-NA with proteases allows researchers to investigate the inhibitory effects of various compounds. By measuring enzyme activity in the presence and absence of inhibitors, the potency and mechanism of action can be elucidated. This is crucial in drug discovery targeting enzymes involved in disease processes.

Applications in Research

- Enzyme Kinetics : Val-β-NA serves as an effective substrate for studying enzyme kinetics, providing insights into enzyme specificity and interaction strength.

- Cytotoxicity Assays : The compound is also employed in cytotoxicity assays to assess cell viability, where it is taken up by cells and cleaved by intracellular enzymes.

- Fluorescent Probes : Modifications of Val-β-NA have led to the development of fluorescent probes for Förster resonance energy transfer (FRET) assays, enabling the study of protein-protein interactions.

Structure-Activity Relationship Studies

Recent studies have established a structure–activity relationship (SAR) for naphthoquinone derivatives related to Val-β-NA. These studies indicate that modifications to the naphthalene ring or the side chain can significantly affect binding affinity and specificity towards target enzymes .

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Valyl-beta-naphthylamide | Valine + beta-naphthylamine | Substrate for specific proteases |

| Glycine-beta-naphthylamide | Glycine + beta-naphthylamine | Similar substrate properties |

| Phenylalanine-beta-naphthylamide | Phenylalanine + beta-naphthylamine | Altered specificity |

| Beta-Naphthylamine | Only beta-naphthylamine | Primarily industrial applications |

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of various compounds on trypsin-like enzymes using Val-β-NA as a substrate. The results demonstrated that specific modifications to the Val side chain enhanced inhibitory potency against these enzymes, highlighting the importance of structural variations in drug design.

Case Study 2: Cytoprotection

Another research focused on the cytoprotective effects of naphthoquinone derivatives, revealing that compounds with amide linkages exhibited enhanced protective activity against oxidative stress-induced cell death. This underscores the potential therapeutic applications of derivatives related to Val-β-NA in neurodegenerative disorders .

Eigenschaften

IUPAC Name |

2-amino-3-methyl-N-naphthalen-2-ylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-10(2)14(16)15(18)17-13-8-7-11-5-3-4-6-12(11)9-13/h3-10,14H,16H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGGZBHESVNMSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1=CC2=CC=CC=C2C=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.